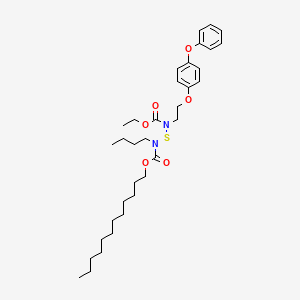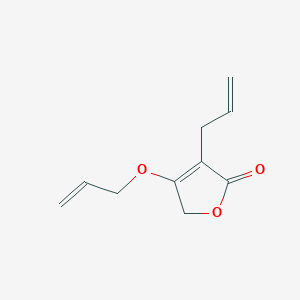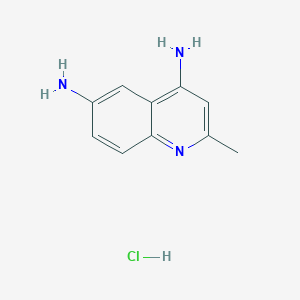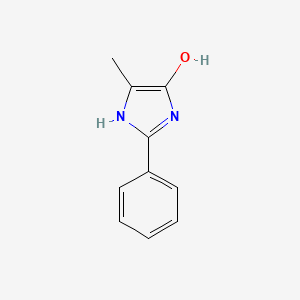
5-Methyl-2-phenyl-1H-imidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-1H-imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group at the 2-position and a methyl group at the 5-position, with a hydroxyl group at the 4-position. Imidazoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazol-4-ol can be achieved through several methods, including:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-phenyl-1H-imidazol-4-one.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-phenyl-1H-imidazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1H-imidazol-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the methyl and hydroxyl groups.
4,5-Dihydro-1H-imidazole: Lacks the phenyl and hydroxyl groups.
1H-Imidazole-4-methanol: Contains a hydroxyl group but lacks the phenyl and methyl groups.
Uniqueness
5-Methyl-2-phenyl-1H-imidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl, methyl, and hydroxyl groups allows for unique interactions and reactivity compared to other imidazole derivatives .
Properties
CAS No. |
112240-31-0 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1H-imidazol-4-ol |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13)12-9(11-7)8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,12) |
InChI Key |
ZRSCAJHLPIPKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
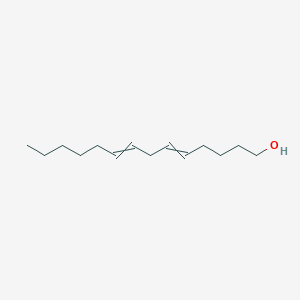
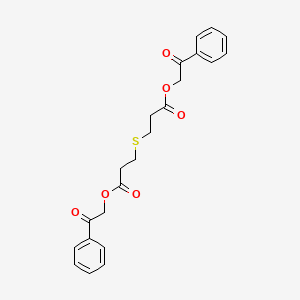
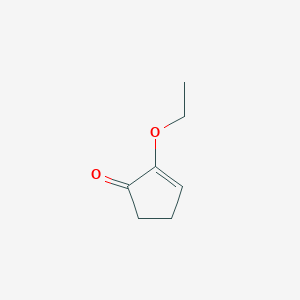

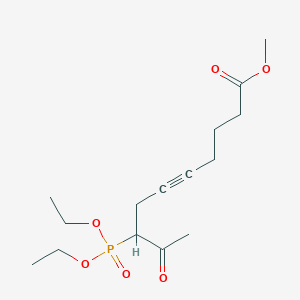
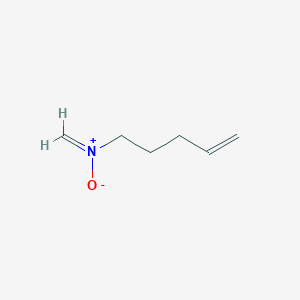

![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
